molecular formula C12H19N B15445355 1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl- CAS No. 64222-37-3

1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl-

Cat. No.: B15445355
CAS No.: 64222-37-3
M. Wt: 177.29 g/mol
InChI Key: VIMBQUWIKYJOBK-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl- is a substituted pyrrole derivative characterized by an ethenyl group at position 1, a methyl group at position 2, and a pentyl chain at position 3 of the pyrrole ring. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

Properties

CAS No.

64222-37-3

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

1-ethenyl-2-methyl-3-pentylpyrrole

InChI

InChI=1S/C12H19N/c1-4-6-7-8-12-9-10-13(5-2)11(12)3/h5,9-10H,2,4,6-8H2,1,3H3

InChI Key

VIMBQUWIKYJOBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N(C=C1)C=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl- 1-ethenyl, 2-methyl, 3-pentyl C12H17N ~175 Potential agrochemicals, drug candidates (inferred)
1H-Pyrrole, 1-ethenyl-3-methyl-2-phenyl- 1-ethenyl, 3-methyl, 2-phenyl C13H13N 183.25 Laboratory synthesis, intermediates
SC-2001 ((Z)-2-((3-methoxy-2H-pyrrol-2-ylidene)methyl)-1H-pyrrole) 3-methoxy, methylidene C18H14BrN3O 368.04 Anticancer research
4-Aroyl-3-sulfonyl-1H-pyrroles Aroyl, sulfonyl groups Varies ~300–400 Antimicrobial agents

Structural and Electronic Properties

  • Substituent Effects: The pentyl chain at position 3 in the target compound increases steric bulk and lipophilicity compared to methyl or phenyl groups in analogs. This may reduce water solubility but enhance membrane permeability in biological systems . Compared to SC-2001, which has a brominated methoxy group, the target compound lacks electronegative substituents, suggesting lower electrophilicity and distinct reactivity .

Physical and Chemical Properties

  • Solubility: The pentyl substituent likely renders the compound hydrophobic, similar to other alkylated pyrroles (e.g., 2-pentanone-pyrrole derivatives are typically insoluble in water) .
  • Thermal Stability : Branched alkyl chains (e.g., pentyl) may lower melting points compared to planar aryl-substituted pyrroles like 2-phenyl derivatives .

Q & A

What are the optimal synthetic routes for 1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl-, and how do reaction conditions influence yield and purity?

Level: Basic
Methodological Answer:
The synthesis of substituted pyrroles often involves cyclocondensation, cross-coupling, or functionalization of pre-existing pyrrole cores. For 1H-pyrrole derivatives with ethenyl and alkyl substituents, strategies include:

  • Allenyl Group Introduction : As shown in related studies, introducing an allenyl group (e.g., ethenyl) at position 1 can be achieved via palladium-catalyzed coupling or nucleophilic substitution under controlled temperatures (40–80°C) .
  • Alkylation : The pentyl group at position 3 may be introduced using alkyl halides in the presence of a base (e.g., NaH) in anhydrous solvents like THF or Et₂O .
  • Optimization Parameters : Yield and purity depend on solvent polarity (e.g., xylene for high-temperature reactions), catalyst selection (e.g., chloranil for oxidation steps), and reaction time (e.g., 25–30 hours for cyclization) .
  • Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (methanol) is critical for isolating the target compound .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR :
    • The ethenyl group (CH₂=CH-) at position 1 shows characteristic doublets in the δ 4.5–6.5 ppm range for vinyl protons, with coupling constants (J = 10–16 Hz) indicating trans/cis configurations .
    • The pentyl group at position 3 exhibits triplet/multiplet signals for terminal CH₃ (δ 0.8–1.0 ppm) and methylene protons (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=C (1650–1600 cm⁻¹) and C-N (1350–1250 cm⁻¹) confirm the pyrrole core and substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak at m/z ≈ 193 for C₁₃H₁₉N) .

What reaction mechanisms explain the regioselectivity of electrophilic substitution in this compound?

Level: Advanced
Methodological Answer:
The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (positions 2 and 5). Substituent effects modulate reactivity:

  • Ethenyl Group (Position 1) : Acts as an electron-withdrawing group via conjugation, deactivating the adjacent α-position (position 2) and directing electrophiles to position 4 or 5 .
  • Methyl Group (Position 2) : Electron-donating via hyperconjugation, enhancing reactivity at position 5.
  • Pentyl Group (Position 3) : Steric hindrance may block substitution at position 4, favoring position 5. Computational studies (DFT) can map electron density distribution to predict sites .

How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to determine frontier molecular orbitals (HOMO/LUMO). A small HOMO-LUMO gap (<4 eV) suggests high reactivity .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions. The ethenyl group’s π-electrons and pyrrole nitrogen create sites for radical or ionic interactions .
  • Reaction Pathway Modeling : Simulate intermediates and transition states for reactions like Diels-Alder or cycloadditions to predict regioselectivity .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Level: Advanced
Methodological Answer:

  • Variable Reaction Conditions : Differences in catalysts (e.g., chloranil vs. DDQ), solvents (xylene vs. DMSO), or temperature can alter yields. Systematically replicate protocols while controlling moisture/oxygen levels .
  • Spectroscopic Discrepancies : Use deuterated solvents for NMR to avoid peak splitting artifacts. Cross-validate with X-ray crystallography (SHELX refinement) to resolve structural ambiguities .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reactant ratios, time) and optimize reproducibility .

What strategies are effective for evaluating the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like enzymes or receptors. Focus on the pyrrole core’s hydrogen-bonding capacity .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays. The pentyl chain may enhance membrane permeability .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to evaluate pharmacokinetic potential .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid generating dust/aerosols .
  • First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion/inhalation .

How does this compound serve as a precursor in heterocyclic chemistry?

Level: Advanced
Methodological Answer:

  • Cycloaddition Reactions : The ethenyl group participates in [4+2] Diels-Alder reactions to form bicyclic structures. For example, reacting with dienophiles like maleic anhydride yields fused pyrrole derivatives .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids functionalizes the pyrrole ring at vacant positions, enabling access to polycyclic architectures .
  • Oxidative Functionalization : Chloranil-mediated oxidation can introduce sulfonyl or carbonyl groups for further derivatization .

How do steric and electronic effects of substituents influence the compound’s physical properties?

Level: Advanced
Methodological Answer:

  • Boiling Point/Solubility : The pentyl group increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer penetration. Ethenyl groups contribute to lower melting points due to reduced symmetry .
  • Crystallinity : Bulky substituents (e.g., pentyl) disrupt packing, yielding amorphous solids. X-ray diffraction (SHELXL) reveals intermolecular interactions like C-H···π bonds .

What crystallographic techniques are critical for resolving the compound’s 3D structure?

Level: Basic
Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methanol/CHCl₃). Use SHELXL for refinement, focusing on anisotropic displacement parameters to confirm substituent orientations .
  • Powder XRD : Assess phase purity by matching experimental patterns with simulated data (Mercury software) .

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